![molecular formula C19H13BrN2O2 B3569898 N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3569898.png)
N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]acetamide
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2/c1-11(23)21-12-8-9-18-17(10-12)22-19(24-18)15-6-2-5-14-13(15)4-3-7-16(14)20/h2-10H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSGUWYEVRUWRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=C3C=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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